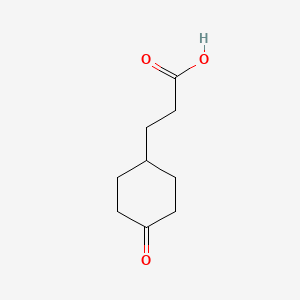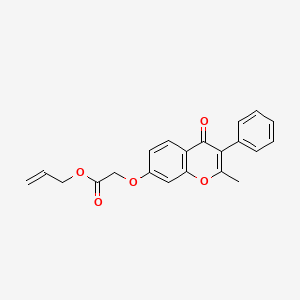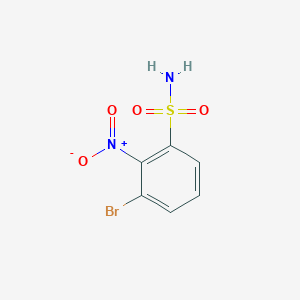
3-(4-Oxocyclohexyl)propionic Acid
Vue d'ensemble
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
3-(4-Oxocyclohexyl)propionic acid and related compounds have been studied for their utility in chemical synthesis. A study demonstrated the production of optically active N-3-(2-oxocycloalkyl) propionyl-2-thioxothiazolidine-4-carboxylic ethyl esters through a reaction involving 3-(2-oxocyclohexyl)propionic acid. This reaction highlights the potential use of these compounds in synthesizing photoactive substances, such as N-3-(2-oxocyclohexyl)propionyl-α-phenylethylamine (Ye Li, Yanqing Tian, H. Huang, 1996).
Microbial Fermentation
Propionic acid derivatives, including those related to this compound, are of interest in microbial fermentation. Propionic acid is commercially valuable and produced through microbial fermentation for use in the food industry, and potentially in cosmetic, plastics, and pharmaceutical industries. The study of metabolic pathways for propionate production is crucial for optimizing this process (R. A. Gonzalez-Garcia et al., 2017).
Photochemistry
The photochemistry of 3-(2-oxocyclohexyl)-propionic acid derivatives has been explored, particularly the effects of fluorine substitution on various photoreaction products. This research is significant for understanding the photochemical behavior of these compounds (K. Reinholdt, P. Margaretha, 1987).
Propionic Acid Recovery and Extraction
Studies have investigated the recovery of propionic acid from various sources, highlighting the importance of propionic acid and its derivatives in industrial processes. The research has focused on improving extraction techniques to enhance recovery efficiency (A. Keshav et al., 2009).
Bio-Nanocomposites
The use of 3-(4-Hydroxyphenyl)propionic acid, a derivative, as an organic modifier in layered double hydroxides for producing PBS bionanocomposites, demonstrates the application of these compounds in creating biodegradable materials. The study highlights the potential for using these materials in various applications due to their thermal stability and mechanical reinforcement (Grazia Totaro et al., 2017).
Metabolic and Evolutionary Engineering
Propionic acid's role as a building block in various industries has led to research focusing on enhancing its production. Metabolic and evolutionary engineering methods have been employed to improve the production of propionic acid by increasing the tolerance of producing microbes to stress. This approach is crucial for developing more efficient microbial cell factories (Tingting Liu et al., 2019).
Safety and Hazards
The safety data sheet for 3-(4-Oxocyclohexyl)propionic Acid indicates that it is a hazardous substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
3-(4-oxocyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBCBWCNZAGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)



![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)
![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)


![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)